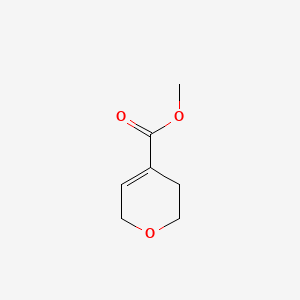

3,6-二氢-2H-吡喃-4-甲酸甲酯

描述

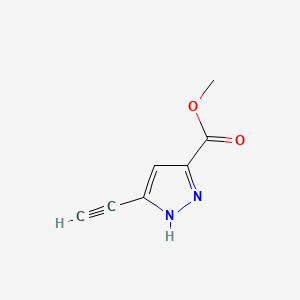

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a chemical compound with the CAS Number: 105772-14-3 . It has a molecular weight of 142.15 . It is in liquid form .

Molecular Structure Analysis

The InChI code for methyl 3,6-dihydro-2H-pyran-4-carboxylate is1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a liquid at room temperature . The compound is stored at 4 degrees Celsius .科学研究应用

Synthesis of Natural Products

- Field : Organic Chemistry

- Application : The 2H-pyran ring is a structural motif present in many natural products and is a key intermediate in the construction of these structures .

- Method : The synthesis of 2H-pyrans involves various physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

- Results : Despite their importance, the literature of 2H-pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Antioxidant Properties

- Field : Food Chemistry

- Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .

- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .

- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Synthesis of Antibiotics

- Field : Pharmaceutical Chemistry

- Application : 3,4-Dihydro-6-methyl-2H-pyran-2-one was used as a starting reagent in the stereoselective synthesis of kasugamycin, an antibiotic .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Tetrahydropyran Derivatives

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran can be used to synthesize tetrahydropyran derivatives .

- Method : The synthesis involves reacting pyrazoles in the presence of trifluoroacetic acid .

- Results : The specific results or outcomes obtained were not detailed in the source .

Hydroxyl-Protecting Reagent

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran is used as a hydroxyl-protecting reagent in organic synthesis . It acts as an intermediate in synthetic chemistry .

- Method : It is used to protect various reactive functional groups .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Tetrahydropyranylated Products

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .

- Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .

- Results : The specific results or outcomes obtained were not detailed in the source .

Antioxidant Properties of DDMP

- Field : Food Chemistry

- Application : 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .

- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .

- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

Synthesis of Tetrahydropyranylated Products

- Field : Organic Chemistry

- Application : 3,4-Dihydro-2H-pyran can be used as a reactant to synthesize tetrahydropyranylated products from alcohols .

- Method : The synthesis involves the use of a phenolsulfonic acid-formaldehyde resin catalyst .

- Results : The specific results or outcomes obtained were not detailed in the source .

安全和危害

The compound has several hazard statements including H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding heat, sparks, open flames, hot surfaces, and static discharge .

属性

IUPAC Name |

methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYKIGVYXIGUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653362 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

CAS RN |

105772-14-3 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105772-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B560984.png)

![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)

![1-(1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanone](/img/structure/B560999.png)

![8,8a-Dihydro-2H,4H,6H-furo[3',4':2,3]cyclopenta[1,2-d][1,3]dioxole](/img/structure/B561005.png)

![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)